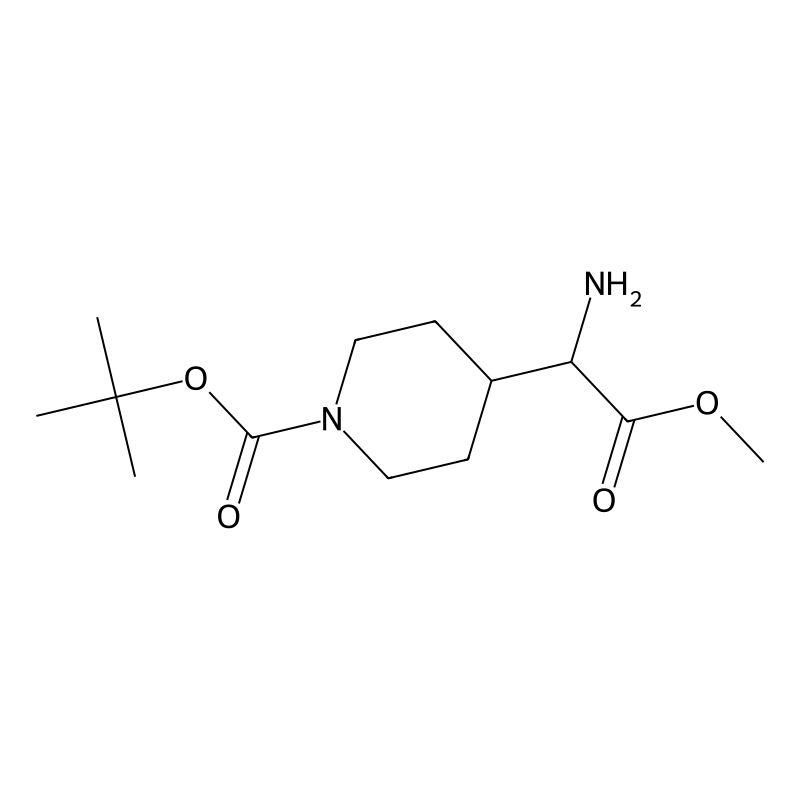Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Field: Organic Chemistry
Application: This compound is used as an intermediate in the synthesis of several novel organic compounds.
Methods of Application: The specific methods of application would depend on the particular synthesis pathway being used.
Results or Outcomes: The outcomes would also depend on the specific synthesis pathway.
Field: Radiopharmaceutical Research
Methods of Application: These compounds are used as starting materials for spiro-compounds, which are used for the mild introduction of fluorine-18.
Results or Outcomes: The use of these compounds can facilitate the synthesis of radiolabeled compounds for use in medical imaging.
Field: Peptide Research
Methods of Application: These compounds can be used to link peptides together, potentially enabling the creation of novel peptide-based drugs.
Results or Outcomes: The use of these compounds can facilitate the synthesis of peptide-based drugs with potentially novel properties.
Field: Biological Activities
Methods of Application: These compounds are used in various biological assays to test their effectiveness against different diseases.
Results or Outcomes: The outcomes would depend on the specific biological assay.
Field: PROTAC Development
Methods of Application: The compound could be used to link two other molecules together, one being a protein of interest and the other being a molecule that can induce proteolysis.
Results or Outcomes: The use of this compound could facilitate the degradation of specific proteins, which could have therapeutic applications.
Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and a 1-amino-2-methoxy-2-oxoethyl group. Its molecular formula is and it has a molecular weight of approximately 272.34 g/mol . This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The reactivity of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be attributed to its functional groups:
- Amine Group: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.
- Carboxylate Group: The carboxylate moiety can engage in esterification and amidation reactions, making it versatile for further chemical modifications.
- Methoxy Group: The methoxy group can undergo demethylation or electrophilic substitution, depending on the reaction conditions.
These reactions enable the synthesis of various analogs and derivatives that may enhance biological activity or alter pharmacokinetic properties.
The synthesis of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves several steps:
- Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.
- Introduction of the Amino Group: This can be achieved via reductive amination or direct amination methods.
- Alkylation with Tert-butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides.
- Final Carboxylation: The carboxylate group is added through esterification or carboxylic acid coupling techniques.
Each step requires careful optimization of conditions to ensure high yield and purity of the final product.
Tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate has potential applications in various fields:
- Pharmaceutical Development: Its unique structure may lead to novel drug candidates for treating neurological disorders or pain management.
- Chemical Research: As a versatile intermediate, it can be used to synthesize other complex molecules in organic chemistry.
- Biological Studies: Its biological properties make it a candidate for further research into mechanisms of action and therapeutic efficacy.
Studies focusing on the interactions of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate with biological targets are essential to understand its pharmacodynamics. Potential interaction studies include:
- Receptor Binding Assays: Evaluating its affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition Studies: Investigating its effect on enzymes related to metabolic pathways.
Such studies provide insights into how this compound might exert its biological effects and inform future drug design efforts.
Several compounds share structural similarities with tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate, which may have implications for their biological activities:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 2-Amino-cyclohexenecarboxylic acid ethyl ester | Contains a cyclohexene ring; studied for analgesic properties | |
| Methyl 1-Boc-4-piperidineacetate | Similar piperidine structure; used in synthesis of various pharmaceuticals | |
| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | Related structure; potential applications in medicinal chemistry |
The uniqueness of tert-butyl 4-(1-amino-2-methoxy-2-oxoethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to these similar compounds.








